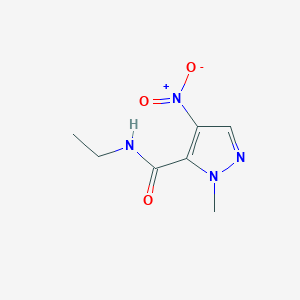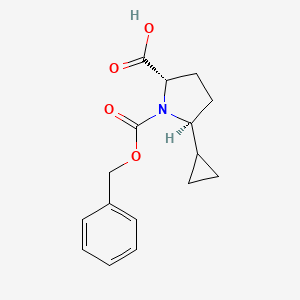![molecular formula C12H11NO B2506116 2-[(Pyridin-4-yl)methyl]phenol CAS No. 174406-31-6](/img/structure/B2506116.png)
2-[(Pyridin-4-yl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis and Emissive Properties of Tetrahydroimidazopyridyl Phenols
The synthesis of a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols with various para-substituents has been achieved. These compounds exhibit intense fluorescence with a large Stokes shift and high quantum yields, indicating potential applications in dye and polymer industries .
Yttrium and Aluminum Complexes with Pyridine-Bis(phenolate)
Yttrium and aluminum complexes featuring a pyridine-bis(phenolate) ligand have been synthesized. These complexes serve as models for the intermediates in the ring-opening polymerization of lactide and β-butyrolactone, providing insights into the mechanisms of polymer formation .
Tautomeric Properties of Pyridylmethyliminomethyl Phenol
The structure and tautomeric properties of 2-(3-pyridylmethyliminomethyl)phenol have been elucidated through various spectroscopic methods and X-ray crystallography. This compound exhibits tautomeric interconversion in polar solvents, which is significant for understanding its reactivity and interactions .
Antimicrobial Properties of Oligomer and Monomer/Metal Complexes
Oligo-2-[(pyridine-3-yl-methylene)amino]phenol and its metal complexes have been synthesized and characterized. These compounds display antimicrobial activity, and their thermal stability has been assessed, suggesting their potential in biomedical applications .
Selective Noradrenaline Reuptake Inhibitors
A new class of selective noradrenaline reuptake inhibitors based on [4-(phenoxy)pyridin-3-yl]methylamines has been developed. These compounds show promise for therapeutic applications due to their potent activity and selectivity .
Characterization of Oligo-4-[(pyridin-3-ylimino)methyl]phenol
The oxidative polycondensation of 4-[(pyridin-3-ylimino)methyl]phenol has been studied, leading to the formation of oligomers with higher thermal stability compared to the monomer. These materials have potential applications in the development of new polymeric materials .
Copper(II) Complexes with Pyridin-2-ylethyliminomethyl Phenol
Copper(II) complexes with 2-[(2-pyridin-2-yl-ethylimino)-methyl]-phenol and its derivatives have been synthesized. Their physical properties and structures have been investigated, contributing to the understanding of copper coordination chemistry .
Mononuclear Complexes of Pyrazolylpyridine
Mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized and characterized. Their crystalline architectures and photoluminescent properties have been explored, which could be relevant for materials science applications .
Oligo-2-[(pyridine-2-yl-methylene)amino]phenol Synthesis
The oxidative polycondensation conditions for 2-[(pyridine-2-yl-methylene)amino]phenol have been optimized, resulting in oligomers with significant thermal stability. These findings are important for the synthesis of novel oligomeric materials .
Schiff Base Compound with Antibacterial Activities
A new Schiff base compound with bromo and chloro substituents has been synthesized and its crystal structure determined. The compound exhibits excellent antibacterial activities, which could be of interest for the development of new antimicrobial agents .
Aplicaciones Científicas De Investigación
Corrosion Inhibition
2-[(Pyridin-4-yl)methyl]phenol derivatives have been evaluated for their efficiency as corrosion inhibitors. For instance, Schiff bases derived from this compound demonstrated significant corrosion inhibition properties on carbon steel in acidic environments. The effectiveness of these inhibitors is attributed to their chemical structure, which enables strong adsorption onto the metal surface, providing a protective layer against corrosion (Hegazy et al., 2012).
Fluorescent Chemo-sensing
Salicylaldehyde-based hydrazones related to this compound have shown potential in fluorescent "turn on" chemo-sensing of Al3+ ions. These compounds exhibit a significant increase in fluorescence upon binding with Al3+, making them suitable for applications in detecting aluminum ions in various environments, including living cells (Rahman et al., 2017).
Structural and Spectroscopic Studies
Research involving this compound derivatives has also focused on their structural and spectroscopic properties. Studies involving synthesis, spectral analysis, and non-linear optical (NLO) analysis of these compounds contribute to our understanding of their electronic and structural characteristics, which is crucial for their application in material science (Ulaş, 2021).
Metal Ion Detection
Derivatives of this compound have been utilized in the development of fluoroionophores for selective metal ion detection. These compounds can chelate specific metal ions, demonstrating potential in metal ion recognition and sensing technologies, essential for environmental monitoring and biochemical applications (Hong et al., 2012).
Antimicrobial Properties
The antimicrobial properties of oligomers and monomer/oligomer-metal complexes derived from this compound have been investigated, showing effectiveness against various bacteria and fungi. This research opens avenues for developing new antimicrobial agents with potential applications in medical and health sciences (Kaya et al., 2009).
Safety and Hazards
Mecanismo De Acción
Target of Action
It has been found that similar compounds have been used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the suzuki–miyaura coupling reaction . This reaction involves the coupling of two chemically differentiated fragments with a metal catalyst .
Biochemical Pathways
It’s known that similar compounds have been used in the suzuki–miyaura coupling reaction , which could suggest its involvement in carbon–carbon bond formation processes .
Result of Action
One study has shown that similar compounds can act as potent inhibitors of collagen prolyl-4-hydroxylase , an enzyme involved in collagen biosynthesis .
Action Environment
It’s worth noting that the suzuki–miyaura coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
2-(pyridin-4-ylmethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-4-2-1-3-11(12)9-10-5-7-13-8-6-10/h1-8,14H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHBJTFKANZPDON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
174406-31-6 |
Source


|
| Record name | 2-[(pyridin-4-yl)methyl]phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-Methyl-5-{[5-(2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2506034.png)
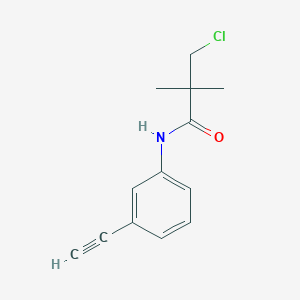
![7-Amino-2-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2506036.png)

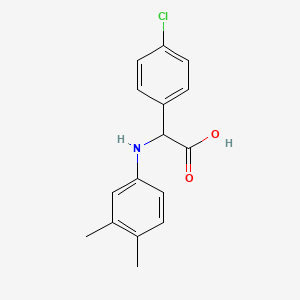
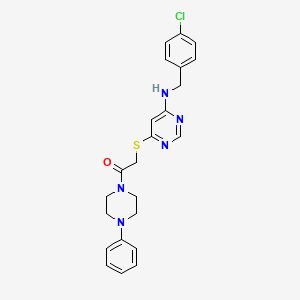
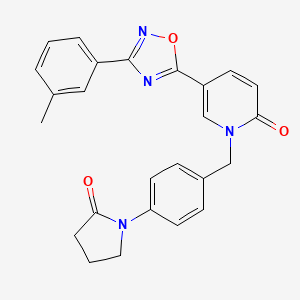
![N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide](/img/no-structure.png)
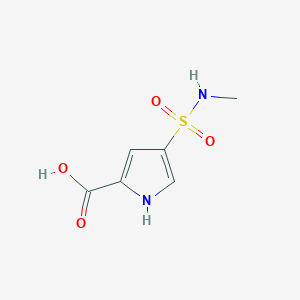
![N'-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-4-(1-methyl-1H-indol-3-yl)butanohydrazide](/img/structure/B2506044.png)
![N-(3-chloro-4-methylphenyl)-2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2506046.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-(cyanomethylsulfanyl)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2506048.png)
